N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound that has garnered interest due to its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyrimidine moiety with methoxy groups at the 2 and 4 positions.
Wirkmechanismus
Target of Action
The primary target of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is Lactate Dehydrogenase A (LDH-A) . LDH-A is an enzyme that plays a crucial role in the conversion of lactate to pyruvate, a key step in the metabolic pathway .
Mode of Action
This compound acts as a potent and reversible inhibitor of LDH-A . The inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . This interaction with LDH-A leads to a decrease in the conversion of lactate to pyruvate, thereby affecting the metabolic pathway .
Biochemical Pathways
The compound primarily affects the glycolytic pathway by inhibiting LDH-A . This inhibition disrupts the conversion of lactate to pyruvate, leading to a decrease in the production of ATP, a key energy molecule. The downstream effects include a potential shift in the cell’s metabolic processes, possibly leading to cell death .
Pharmacokinetics
The compound is described as an orally active ldh-a inhibitor , suggesting it has good bioavailability when administered orally
Result of Action
The inhibition of LDH-A by this compound can lead to a decrease in ATP production, potentially causing energy depletion in cells . This could lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as urea and β-diketones.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 4 positions of the pyrimidine ring using methylation reactions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which is achieved through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. Additionally, the use of catalysts and solvents is carefully selected to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups and the cyclopropane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-diaminopyrimidin-5-yl)cyclopropanecarboxamide
- N-(2,4-dimethoxypyridin-5-yl)cyclopropanecarboxamide
- N-(2,4-dimethoxyphenyl)cyclopropanecarboxamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a methoxylated pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of lactate dehydrogenase A (LDH-A). This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Target Enzyme: Lactate Dehydrogenase A (LDH-A)
this compound acts as a potent and reversible inhibitor of LDH-A. This enzyme plays a crucial role in the glycolytic pathway by catalyzing the conversion of pyruvate to lactate, which is vital for cellular energy production under anaerobic conditions. By inhibiting LDH-A, this compound disrupts the glycolytic pathway, leading to reduced ATP production and potential energy depletion in cells.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound's impact on cell viability was assessed using the MTT assay across multiple cancer types:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 0.09 | Etoposide | 1.00 |
A549 | 0.03 | Etoposide | 1.00 |
Colo-205 | 0.01 | Etoposide | 1.00 |
These results indicate that this compound has superior anticancer efficacy compared to traditional chemotherapeutic agents like etoposide .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown it to be effective against various bacterial strains, including:
- E. coli
- S. aureus
- K. pneumoniae
- P. aeruginosa
The minimum inhibitory concentration (MIC) values were determined for these strains, with promising results indicating significant antimicrobial activity at concentrations below 100 µg/mL .
Pharmacokinetics
This compound is described as an orally active LDH-A inhibitor , suggesting favorable absorption and bioavailability characteristics that could enhance its therapeutic potential in clinical settings.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Cytotoxicity Studies : Various derivatives were synthesized and tested for cytotoxicity against cancer cell lines such as HepG2 and MCF-7. Compounds exhibited varying degrees of potency, with some demonstrating IC50 values significantly lower than standard treatments .
- Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed that its inhibition of LDH-A leads to altered metabolic states in cancer cells, potentially enhancing apoptosis and reducing tumor growth rates .
- Comparative Analysis : In comparative studies with other pyrimidine-based compounds, this compound consistently showed competitive or superior activity against both cancerous and microbial targets .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-9-7(5-11-10(13-9)16-2)12-8(14)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDDOSCLWQRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.